3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate

説明

Chemical Structure and Characterization

Basic Structural Information

Molecular Formula and Weight

The molecular formula of dimethyl 2,5-dihydrofuran-3,4-dicarboxylate is C₈H₁₀O₅ , with a molecular weight of 186.16 g/mol . This calculation accounts for the contributions of eight carbon atoms, ten hydrogen atoms, and five oxygen atoms, including two ester-functional carboxylate groups.

IUPAC Nomenclature and Alternative Names

The IUPAC name for this compound is dimethyl 2,5-dihydrofuran-3,4-dicarboxylate , reflecting the positions of the ester groups on the partially saturated furan ring . Alternative designations include:

- Dimethyl 3,4-dicarboxy-2,5-dihydrofuran

- 2,5-Dihydrofuran-3,4-dicarboxylic acid dimethyl ester

These synonyms emphasize the compound’s esterified carboxylate groups and its dihydrofuran backbone .

Structural Features and Functional Groups

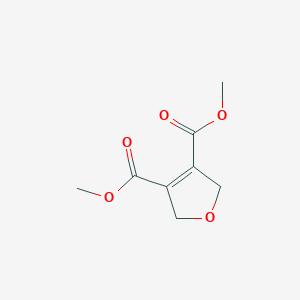

The molecule consists of a 2,5-dihydrofuran ring , a five-membered oxygen-containing heterocycle with one double bond between carbons 2 and 3 (Figure 1). The ring is substituted at positions 3 and 4 with methyl carboxylate groups (-COOCH₃), introducing steric bulk and polar character. Key functional groups include:

- Ether oxygen in the furan ring (C-O-C)

- Ester groups (-COOCH₃) at C3 and C4

- Partially unsaturated backbone (one double bond)

This combination of features influences the compound’s reactivity, particularly in hydrolysis and cycloaddition reactions .

Physicochemical Properties

Physical State and Appearance

While experimental data on physical state remain limited, analogous esters of dihydrofuran derivatives are typically colorless liquids or low-melting solids at room temperature. The compound’s molecular weight (186.16 g/mol) suggests it may exist as a viscous liquid or crystalline solid under standard conditions .

Solubility Profile

The presence of ester groups enhances solubility in polar aprotic solvents such as acetone, dimethyl sulfoxide (DMSO), and ethyl acetate. Limited solubility is expected in water due to the hydrophobic methyl ester moieties. Computational estimates using the topological polar surface area (TPSA) of 63.6 Ų (calculated from structural analogs) further support moderate polarity .

Stability and Reactivity Parameters

The compound’s stability is governed by:

- Hydrolysis susceptibility : Ester groups may undergo acid- or base-catalyzed hydrolysis to yield dicarboxylic acids.

- Thermal stability : Likely stable below 150°C, based on analogous furan derivatives.

- Oxidative sensitivity : The dihydrofuran ring’s double bond may participate in Diels-Alder reactions or oxidation under strong conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (hypothesized from structural analogs) would feature:

- Singlets at δ 3.7–3.9 ppm : Corresponding to the six protons of the two methyl ester groups (-OCH₃) .

- Multiplet signals at δ 4.2–5.2 ppm : Attributable to the four protons on the dihydrofuran ring (H2 and H5), split due to vicinal coupling (J ≈ 6–8 Hz).

- Downfield shifts for H3 and H4 : Proximity to electron-withdrawing ester groups may deshield these protons, appearing near δ 6.0–6.5 ppm .

In the ¹³C NMR spectrum , key signals include:

- δ 165–170 ppm : Carbonyl carbons of the ester groups.

- δ 50–55 ppm : Methoxy carbons (-OCH₃).

- δ 100–110 ppm : Olefinic carbons in the dihydrofuran ring.

Infrared (IR) Spectroscopy Analysis

The IR spectrum would display:

- Strong absorption at ~1740 cm⁻¹ : Stretching vibrations of the ester carbonyl groups (C=O).

- C-O-C asymmetric stretching at 1250–1050 cm⁻¹ : Characteristic of the furan ether linkage.

- C-H stretches at 2850–2950 cm⁻¹ : Aliphatic C-H bonds in the methyl esters and dihydrofuran ring .

Mass Spectrometry Patterns

The electron ionization (EI) mass spectrum would likely show:

- Molecular ion peak at m/z 186 : Corresponding to [C₈H₁₀O₅]⁺.

- Fragment ions at m/z 155 and 127 : Resulting from sequential loss of methoxy groups (-OCH₃, 31 Da each).

- Base peak at m/z 59 : Attributable to the [COOCH₃]⁺ fragment .

特性

IUPAC Name |

dimethyl 2,5-dihydrofuran-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSINGCOULYTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(COC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

-

Catalyst System : Piperidine acetate (0.5–2 mol%) in water or water-miscible solvents (e.g., methanol, ethanol) at pH 6.5–9.

-

Temperature : 20–150°C, with optimal yields at reflux temperatures (100–110°C) under nitrogen atmosphere.

-

Yield : 65–78% after 24 hours, depending on solvent purity and catalyst loading.

The mechanism proceeds via intramolecular aldol condensation, where the diketone’s carbonyl groups undergo nucleophilic attack by adjacent hydroxyl groups, forming the furan ring. Side products include linear oligomers, which are minimized by maintaining a pH near neutrality.

Acid-Catalyzed Esterification of 3,4-Dihydroxyfuran-2,5-Dicarboxylic Acid

A two-step synthesis starts with the esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid using methanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Step 1: Diacid Synthesis

The diacid precursor is synthesized via oxidation of 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran using buffered aqueous solutions of potassium permanganate (KMnO₄) or catalytic air oxidation at 90°C.

Step 2: Esterification

This method’s scalability is limited by the diacid’s hygroscopicity, requiring anhydrous conditions to prevent hydrolysis during esterification.

Electrochemical Reduction of Diethyl 2,3-Diacetylsuccinate

A solvent-free approach reported by Wang et al. (2009) involves the electrochemical reduction of diethyl 2,3-diacetylsuccinate in aqueous HCl.

Experimental Setup

-

Electrodes : Platinum anode and cathode.

-

Conditions : 1M HCl, 25°C, current density 10 mA/cm² for 4 hours.

The reaction proceeds via cleavage of acetyl groups, followed by cyclization to form the dihydrofuran ring. This method avoids toxic reducing agents but requires specialized equipment for large-scale applications.

Comparative Analysis of Synthetic Methods

Key Findings :

-

Catalytic Cyclization offers the best scalability but requires precise pH control to suppress side reactions.

-

Acid Esterification achieves the highest yields but is sensitive to moisture, complicating industrial adaptation.

-

Electrochemical Methods are environmentally benign but remain cost-prohibitive for ton-scale production.

Challenges in Industrial Production

化学反応の分析

Types of Reactions: 3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 3,4-dimethylfuran-2,5-dicarboxylic acid.

Reduction: Formation of 3,4-dimethyl-2,5-dihydrofuran-3,4-diol.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Multicomponent Reactions (MCRs)

3,4-Dimethyl-2,5-dihydrofuran-3,4-dicarboxylate has been utilized in multicomponent reactions to create complex organic compounds. For instance, it has been involved in the synthesis of highly functionalized phosphorus ylides when reacted with triphenylphosphine and various aldehydes or ketones .

Case Study: Synthesis of Phosphorus Ylides

- Reagents : 3,4-Dimethyl-2,5-dihydrofuran-3,4-dicarboxylate, triphenylphosphine.

- Outcome : High yields of phosphorus ylides were achieved through MCRs involving different electrophiles .

Diels-Alder Reactions

The compound can also serve as a diene in Diels-Alder reactions due to its conjugated double bonds. These reactions are crucial for constructing cyclic structures in organic synthesis.

Example Reaction:

- When reacted with suitable dienophiles, it produces complex bicyclic compounds that are valuable in pharmaceuticals and agrochemicals .

Biomedical Applications

Research indicates that derivatives of 3,4-Dimethyl-2,5-dihydrofuran-3,4-dicarboxylate exhibit biological activity that could be harnessed for medicinal purposes.

Anticancer Activity

Studies have shown that certain derivatives possess anticancer properties. For example, compounds derived from this dicarboxylate have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

- Method : In vitro testing on cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed with specific derivatives .

Industrial Applications

Beyond laboratory research, 3,4-Dimethyl-2,5-dihydrofuran-3,4-dicarboxylate finds applications in the industrial sector.

Agrochemicals

The compound is being explored for its potential use as an intermediate in the synthesis of agrochemicals. Its ability to undergo various transformations makes it suitable for creating pesticides and herbicides with improved efficacy and safety profiles .

Polymer Chemistry

Due to its functional groups, this compound can be utilized in polymer synthesis to create materials with specific properties such as enhanced durability or biodegradability.

作用機序

The mechanism of action of 3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways. The furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

The following section compares 3,4-dimethyl-2,5-dihydrofuran-3,4-dicarboxylate derivatives with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Structural Analogues with Varying Ester Groups

Key Observations :

- Ester Groups : Replacing methyl (4a) with ethyl esters (4h, 4i) marginally reduces melting points, as seen in the transition from a solid (4a, 4h) to an oily product (4i) .

- Aryl Substituents : Electron-donating groups (e.g., 4-methoxyphenyl in 4i) lower the C=O stretching frequency (1720 cm⁻¹ vs. 1747 cm⁻¹ in 4a), suggesting reduced electron withdrawal from the ester groups .

Brominated Derivatives

The brominated analog, (5E)-Dimethyl 2-bromomethyl-5-cyclohexylimino-2-phenyl-2,5-dihydrofuran-3,4-dicarboxylate, introduces a bromine atom at the 2-position. This modification significantly alters crystallinity and molecular packing:

- Crystal Structure: Monoclinic system (space group P21/c) with unit cell parameters a = 16.8599 Å, b = 7.2871 Å, c = 17.4145 Å, and β = 97.33° .

Heterocyclic Dicarboxylates with Alternative Cores

Key Observations :

- Core Heteroatoms : Thiophene-based analogs (e.g., from ) exhibit higher aromatic stability and distinct electronic properties compared to dihydrofuran derivatives.

- Functional Group Density: Tetrahydrofuran-2,3,4,5-tetracarboxylic acid demonstrates enhanced metal-binding capacity due to multiple carboxylate groups, unlike mono- or di-esterified dihydrofurans.

生物活性

3,4-Dimethyl-2,5-dihydrofuran-3,4-dicarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and including relevant data tables and case studies.

3,4-Dimethyl-2,5-dihydrofuran-3,4-dicarboxylate is characterized by its furan structure and dicarboxylate functional groups. Its molecular formula is with a molecular weight of 170.16 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Antioxidant Activity

Research has indicated that compounds with furan structures often exhibit antioxidant properties. A study demonstrated that derivatives of dimethyl acetylenedicarboxylate (DMAD), which shares structural similarities with 3,4-dimethyl-2,5-dihydrofuran-3,4-dicarboxylate, showed significant antioxidant activity against free radicals . This suggests that the target compound may also possess similar properties.

Enzyme Inhibition

The inhibition of enzymes such as tyrosinase is crucial for applications in skin whitening and anti-melanogenic treatments. Studies on related compounds have shown that certain analogs exhibit strong tyrosinase inhibitory activities. For instance, one analog demonstrated an IC50 value of 3.82 µM against tyrosinase, indicating potent inhibitory effects . While specific data on 3,4-dimethyl-2,5-dihydrofuran-3,4-dicarboxylate is limited, its structural analogs suggest potential efficacy in this area.

Synthesis and Biological Evaluation

A systematic investigation was conducted to synthesize polysubstituted furans from DMAD and evaluate their biological activities. The study found that various substituents on the furan ring influenced both the yield of the synthesis and the biological activity of the resulting compounds. For example:

| Compound | Yield (%) | Tyrosinase Inhibition (IC50 µM) |

|---|---|---|

| Analog 1 | 80 | 3.82 |

| Analog 2 | 70 | 3.77 |

| Analog 3 | 45 | 0.08 |

This table illustrates how structural modifications can enhance or diminish biological activity .

Cytotoxicity Studies

Cytotoxicity assays performed on various derivatives revealed critical insights into the safety profile of these compounds. For instance, several analogs did not exhibit significant cytotoxicity at concentrations below 20 µM over a period of 72 hours in B16F10 murine melanoma cells . This finding is crucial for considering therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dimethyl-2,5-dihydrofuran-3,4-dicarboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via solvent-free, one-pot reactions under microwave irradiation using dimethylacetylenedicarboxylate, cyclohexyl isocyanide, and β-bromoacetophenone . Optimization involves controlling reaction time, temperature, and stoichiometry. For example, microwave-assisted synthesis reduces side reactions and improves yields compared to conventional heating. Reaction efficiency can be monitored using thin-layer chromatography (TLC) and validated via nuclear magnetic resonance (NMR) spectroscopy.

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and regiochemistry (e.g., methyl and carboxylate groups) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., planar furan ring with deviations <0.03 Å) .

Q. How do substituent orientations influence the compound’s reactivity in common reactions?

- Methodological Answer : Substituent dihedral angles (e.g., 7.9° for the 3-carboxymethyl group vs. 78.9° for the 4-carboxymethyl group ) affect steric hindrance and electronic effects. Computational modeling (DFT calculations) can predict regioselectivity in nucleophilic attacks or cycloadditions. Experimental validation involves isolating intermediates via column chromatography and analyzing products via HPLC-MS.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

- Methodological Answer : Use SHELX software (e.g., SHELXL97 ) to refine X-ray data and compare geometric parameters (bond lengths, angles, torsion angles) across studies. For example, discrepancies in dihedral angles between substituents can be resolved by analyzing displacement parameters (ADPs) and verifying data-to-parameter ratios (>15:1 for reliable refinement) .

Q. What mechanistic insights explain the compound’s stability under thermal or oxidative conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition pathways. For instance, dimerization under heat (e.g., 295–320°C) can produce isomeric products, as observed in alkali-metal crotonate analogs . Kinetic studies (Arrhenius plots) quantify activation energies, while gas chromatography-mass spectrometry (GC-MS) identifies degradation products.

Q. How can computational methods guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data.

- Synthetic Validation : Prioritize derivatives with favorable ADMET profiles for synthesis and in vitro testing (e.g., cytotoxicity assays) .

Research Challenges and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。